molecular formula C9H12N2S B13594515 2-(Dimethylamino)benzothioamide

2-(Dimethylamino)benzothioamide

Cat. No.: B13594515
M. Wt: 180.27 g/mol
InChI Key: DIZHLQRHFJFTOL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzothioamide is an organic compound with the molecular formula C9H12N2S. It is a derivative of benzothioamide, where the amino group is substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)benzothioamide typically involves the reaction of benzothioamide with dimethylamine. One common method is the nucleophilic substitution reaction where benzothioamide is treated with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(Dimethylamino)benzothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of heterocyclic compounds and drug development .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-(dimethylamino)benzenecarbothioamide

InChI

InChI=1S/C9H12N2S/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

DIZHLQRHFJFTOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=S)N

Origin of Product

United States

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